molecular formula C7H10 B073880 1-Methyl-1,3-cyclohexadiene CAS No. 1489-56-1

1-Methyl-1,3-cyclohexadiene

Cat. No. B073880
CAS RN: 1489-56-1
M. Wt: 94.15 g/mol
InChI Key: QMFJIJFIHIDENY-UHFFFAOYSA-N
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Description

1-Methyl-1,3-cyclohexadiene is an organic compound with the molecular formula C7H10 . It is also known by other names such as 2,3-dihydrotoluene .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1,3-cyclohexadiene consists of a six-membered ring with two double bonds and a methyl group attached . The molecular weight is 94.1543 .


Chemical Reactions Analysis

Cyclohexadienes, including 1-Methyl-1,3-cyclohexadiene, can undergo a variety of reactions. One of the most common is the Diels-Alder reaction, a [4 + 2] cycloaddition that results in the formation of a six-membered ring .

Scientific Research Applications

  • Chemical Vapor Deposition (CVD) Precursors : Methylated 1,3-cyclohexadiene complexes have been explored as metal-organic precursors for CVD processes, useful in thin film deposition for electronics and other applications (Jipa et al., 2011).

  • Polymerization Studies : The compound has been studied in the context of polymer chemistry. For example, it has been used in the stereoregular polymerization process, yielding high-crystallinity polymers with potential applications in materials science (Longo et al., 2001).

  • Photochemistry and Spectroscopy : Its behavior under photochemical reactions, particularly when isolated in solid parahydrogen, has been a subject of study, revealing insights into its photolysis and the formation of various photoproducts (Miyazaki et al., 2021).

  • Electrochemical Applications : 1-Methyl-1,3-cyclohexadiene has been used in electro-oxidative polymerization studies, which is significant in the development of conductive polymers and materials for electronic applications (Yamamoto et al., 1990).

  • Thermodynamic and Kinetic Studies : The compound's thermodynamic properties, such as enthalpy and entropy, have been investigated, providing valuable data for understanding its stability and reactivity in various chemical processes (Egger & Jola, 1969).

  • Catalysis Research : Its use in cobalt-catalyzed cycloaddition reactions has been explored, which is relevant for the synthesis of complex organic compounds and pharmaceuticals (Hilt et al., 2008).

Future Directions

Future research may focus on further understanding the reactions of 1-Methyl-1,3-cyclohexadiene and its potential applications. For instance, the Diels-Alder reaction, which cyclohexadienes can undergo, has significant synthetic importance . Additionally, the development of new synthesis methods could also be a focus of future research .

properties

IUPAC Name

1-methylcyclohexa-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10/c1-7-5-3-2-4-6-7/h2-3,5H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFJIJFIHIDENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70892095
Record name 1-Methyl-1,3-cyclohexadiene
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Molecular Weight

94.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless oily liquid; Light fruity aroma, Colorless liquid, Strong lemon-lime top note
Record name 1-Methyl-1,3-cyclohexadiene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1343/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Mixture of methyl cyclohexadiene and methylene cyclohexene
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2170/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

118.00 to 120.00 °C. @ 760.00 mm Hg
Record name 1-Methyl-1,3-cyclohexadiene
Source Human Metabolome Database (HMDB)
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Solubility

Insoluble in water; soluble in most fixed oils, Soluble (in ethanol), Practically insoluble to insoluble, Slightly Soluble (in ethanol)
Record name 1-Methyl-1,3-cyclohexadiene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1343/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Mixture of methyl cyclohexadiene and methylene cyclohexene
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2170/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.846-0.853, 0.830-0.837
Record name 1-Methyl-1,3-cyclohexadiene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1343/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name Mixture of methyl cyclohexadiene and methylene cyclohexene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2170/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1-Methyl-1,3-cyclohexadiene

CAS RN

1489-56-1, 30640-46-1
Record name 1-Methyl-1,3-cyclohexadiene
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Record name 1-Methylcyclohexa-1,3-diene
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Record name Cyclohexadiene, methyl-
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Record name 1,3-Cyclohexadiene, 1-methyl-
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Record name Cyclohexadiene, methyl-
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Record name 1-Methyl-1,3-cyclohexadiene
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Record name Methylcyclohexadiene
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Record name 2,3-dihydrotoluene
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Record name 1-METHYLCYCLOHEXA-1,3-DIENE
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Record name 1-Methyl-1,3-cyclohexadiene
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
112
Citations
S Russi, L Suescun, AW Mombrú, H Pardo… - … Section C: Crystal …, 1999 - scripts.iucr.org
The title compound, CIIH1606, has been synthesized and isolated as the major product of the osmylation of (5S, 6R)-5, 6-diacetoxy-1-methyl-1, 3-cyclohexadiene. The molecule …
Number of citations: 1 scripts.iucr.org
AM Aliyev, ZA Shabanova, AI Kerimov… - Azerbaijan Chemical …, 2016 - cyberleninka.ru
Oxidative dehydrogenation of cyclohexane into 1,3-cyclohexadiene and methylcyclohexane into 1-methyl-1,3-cyclohexadiene has been found possible by use of clinoptilolite (CL) {Cu2…
Number of citations: 3 cyberleninka.ru
Y Tanaka, H Hattori, K Tanabe - Bulletin of the Chemical Society of …, 1978 - journal.csj.jp
4-Isopropenyl-1-methylcyclohexene undergoes hydrogenation over ZrO 2 and ThO 2 to 4-isopropyl-1-methylcyclohexene, while it undergoes mainly dehydrogenation over MgO, CaO, …
Number of citations: 16 www.journal.csj.jp
X Chen, C Cao, YF Yang, YB She - Organic Chemistry Frontiers, 2022 - pubs.rsc.org
The mechanisms and regioselectivities of the Ir-porphyrin-catalyzed C–H insertion reaction of quinoid carbene (QC) were investigated by density functional theory (DFT) calculations. …
Number of citations: 2 pubs.rsc.org
CW Spangler, N Johnson - The Journal of Organic Chemistry, 1969 - ACS Publications
Catalytic dehydrationof substituted hexadienols usually produces a mixture of substituted 1, 3, 5-hexatrienes and the corresponding substituted 1, 3-cyclohexadienes. Alumina …
Number of citations: 11 pubs.acs.org
DA Lightner, TD Bouman, JK Gawronski… - Journal of the …, 1981 - ACS Publications
(+)-(SR)-Methyl-1, 3-cyclohexadiene (1) was synthesized stereoselectively from (+)-pulegone via (-)-(5R)-methylcyclohex-2-enone tosylhydrazone (15), which was shown to undergo …
Number of citations: 49 pubs.acs.org
Z Wang, L Ye, W Yuan, L Zhang, Y Wang, Z Cheng… - Combustion and …, 2014 - Elsevier
Methylcyclohexane is the simplest alkylated cyclohexane, and has been broadly used as the representative cycloalkane component in fuel surrogates. Understanding its combustion …
Number of citations: 126 www.sciencedirect.com
JE Baeckvall, SE Bystroem… - The Journal of Organic …, 1984 - ACS Publications
Palladium-catalyzed oxidation of 1, 3-dienes in acetic acid using an oxidation system of Mn02 and catalytic amounts of p-benzoquinone selectively gives l, 4-diacetoxy-2-alkenes. The …
Number of citations: 381 pubs.acs.org
VB Dorn, MA Badajoz, MT Lockhart, AB Chopa… - Journal of …, 2008 - Elsevier
Synthesis of cyclohexadienylstannanes – Novel example of vinylic SRN1 mechanism: A theoretical and experimental study - ScienceDirect Skip to main content Skip to article Elsevier …
Number of citations: 3 www.sciencedirect.com
J Yu, S Eser - Industrial & engineering chemistry research, 1998 - ACS Publications
Thermal decomposition of two jet fuel model compounds, Decalin and Tetralin, was studied under near-critical and supercritical conditions. Under high-pressure supercritical conditions, …
Number of citations: 95 pubs.acs.org

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